Trospectomycin dihydrochloride is an experimental aminocyclitol antibiotic that has been studied for its potential in treating various bacterial infections. It is a novel spectinomycin analog that has shown broad-spectrum antibacterial activity against a range of pathogens, including those resistant to other antibiotics. The studies on trospectomycin have explored its mechanism of action, efficacy against resistant strains, and its pharmacokinetics in humans456.
Trospectomycin operates by targeting bacterial protein synthesis. It is structurally related to spectinomycin, which is known to bind to the bacterial 30S ribosomal subunit, interfering with the initiation of protein synthesis. Although the exact mechanism of trospectomycin is not fully elucidated, it is believed to function similarly to spectinomycin but with enhanced activity. This is supported by the fact that trospectomycin has been found to be more active than spectinomycin against various bacterial species, including staphylococci, streptococci, and Neisseria gonorrhoeae4. However, it is susceptible to inactivation by enzymes that confer resistance to spectinomycin4. Additionally, trospectomycin has been shown to induce reversible, dose- and time-dependent lysosomal phospholipidosis in the liver of rats, characterized by an increase in lysosomal enzymes and selected anionic phospholipids2.
Trospectomycin has demonstrated significant in vitro antibacterial activity against a wide range of pathogens. It has been found to be more active than spectinomycin against strains of numerous bacterial species, suggesting its potential use in treating infections caused by these organisms4. The compound has also shown activity against enterococci with high-level resistance to other antibiotics, although it does not exhibit bactericidal activity on its own6.
Preliminary human pharmacokinetic studies have indicated that trospectomycin is well-absorbed following intravenous (i.v.) and intramuscular (i.m.) administration. The pharmacokinetic profile of trospectomycin reveals a short apparent serum half-life and a prolonged tissue half-life, which could be advantageous for its use in clinical settings5.
Trospectomycin's activity against high-level antibiotic-resistant enterococci positions it as a potential therapeutic option for infections that are difficult to treat with existing antibiotics. Its uniform activity against isolates resistant to multiple antibiotics highlights its potential role in combating antimicrobial resistance6.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9